4-Acetyl-2-nitrobenzaldehyde
Description
Significance of Aromatic Nitro-Aldehyde Scaffolds in Organic Synthesis
Aromatic nitro-aldehyde scaffolds, such as 2-nitrobenzaldehyde (B1664092) and its derivatives, are of considerable importance in organic synthesis. wiserpub.com The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the aldehyde group and the aromatic ring. wiserpub.commdpi-res.com This electronic effect makes the aldehyde carbon more electrophilic and susceptible to nucleophilic attack.
Key aspects of their significance include:
Versatile Building Blocks: These compounds are crucial starting materials for synthesizing a wide array of complex organic molecules. wiserpub.commdpi-res.com The nitro and aldehyde groups can be selectively transformed into other functional groups. For instance, the nitro group can be reduced to an amine, and the aldehyde can undergo condensation, oxidation, or reduction reactions. wiserpub.com
Synthesis of Heterocycles: Aromatic nitro-aldehydes are pivotal in the synthesis of various nitrogen-containing heterocyclic compounds, which are prominent scaffolds in medicinal chemistry. researchgate.netfrontiersin.org For example, they are used in the preparation of quinolines and benzodiazepines. tandfonline.com
Reactivity in Condensation Reactions: The aldehyde group readily participates in condensation reactions with primary amines to form Schiff bases, which are versatile intermediates for the synthesis of various bioactive compounds and ligands. wiserpub.com
Role in Multicomponent Reactions: These scaffolds are often employed in multicomponent reactions, which are efficient processes that combine three or more reactants in a single step to form a complex product, minimizing waste and saving time. researchgate.net
Activation of the Aromatic Ring: The nitro group activates the aromatic ring for nucleophilic aromatic substitution reactions, where the nitro group itself can act as a leaving group. mdpi-res.comnih.gov
Overview of Research Trajectories for 4-Acetyl-2-nitrobenzaldehyde and Related Architectures
Research involving this compound and related aromatic nitro-aldehydes is diverse, spanning various areas of synthetic and medicinal chemistry.
One significant research trajectory is its synthesis . For instance, this compound can be prepared from 4-methyl-3-nitroacetophenone. sioc-journal.cn An electrochemical method for synthesizing benzaldehyde (B42025) derivatives, including this compound from 3-nitro-4-methylacetophenone, has also been reported, offering a potentially more efficient and environmentally friendly route. google.com The nitration of 4-acetylbenzaldehyde (B1276866) is another potential route, which would likely yield a mixture of this compound and 4-acetyl-3-nitrobenzaldehyde.
Another major area of investigation is its application as a synthetic intermediate . Aromatic nitro-aldehydes, in general, are precursors for a wide range of valuable compounds. For example, 2-nitrobenzaldehyde is a key starting material for the synthesis of various drug-like scaffolds. tandfonline.com It can be converted to 2-azidobenzaldehydes, which are then used in annulation reactions to create quinoline (B57606) derivatives. mdpi.com The reduction of the nitro group in such compounds is a common strategy to introduce an amino group, which can then be used for further functionalization, as seen in the preparation of 4-acetyl-2,3,4,5-tetrahydro-benzo wiserpub.comsioc-journal.cndiazepine intermediates. google.com
The reactivity of the aldehyde and acetyl groups allows for selective transformations. The aldehyde is generally more reactive towards nucleophiles than the ketone (acetyl group), enabling selective derivatization. This differential reactivity is a cornerstone for its use in building complex molecular architectures.
Furthermore, research explores the conversion of nitro compounds to aldehydes through catalytic methods. While not specific to this compound, the development of iron-zeolite catalysts for the direct transformation of nitro compounds to aldehydes under additive-free conditions highlights an active area of research that could be applicable to related structures. bohrium.com
The broader class of nitroaromatic compounds is continuously explored for the synthesis of pharmaceutically relevant substances due to the versatile reactivity of the nitro group. frontiersin.org Research continues to uncover new synthetic methods and applications for these valuable chemical building blocks. mdpi-res.comnih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
933443-35-7 |
|---|---|
Molecular Formula |
C9H7NO4 |
Molecular Weight |
193.16 g/mol |
IUPAC Name |
4-acetyl-2-nitrobenzaldehyde |
InChI |
InChI=1S/C9H7NO4/c1-6(12)7-2-3-8(5-11)9(4-7)10(13)14/h2-5H,1H3 |
InChI Key |
JQRLCDDGJVNNEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)C=O)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for 4 Acetyl 2 Nitrobenzaldehyde
Established Synthetic Routes to 4-Acetyl-2-nitrobenzaldehyde
A primary strategy for synthesizing this compound involves the nitration of a substituted toluene (B28343) derivative. The nitration of 4-substituted toluenes, such as 4-acetyl-o-tolualdehyde, can be achieved using various nitrating agents. The reaction of nitric acid in acetic anhydride (B1165640) with 4-substituted toluenes is a known method that can lead to the formation of nitronium acetate (B1210297) adducts in addition to the desired nitro substitution products. researchgate.net For instance, the nitration of 4-tert-butyl-1,2-dimethylbenzene in acetic anhydride yields a variety of products, including nitro derivatives. cdnsciencepub.com These examples suggest that direct nitration of a precursor like 4-acetyl-o-tolualdehyde is a viable, though potentially complex, route where regioselectivity must be carefully controlled to favor the introduction of the nitro group at the 2-position.
An electrochemical approach offers a more direct synthesis. Starting from 3-nitro-4-methylacetophenone, this compound can be produced with a 52% yield. google.com This process involves an electrochemical reaction in a non-discrete electrolytic tank using a reticulated vitreous carbon electrode and a platinum electrode. google.com
Table 1: Electrochemical Synthesis of this compound
| Starting Material | Reagents | Key Conditions | Product | Yield | Reference |
|---|
Alternative syntheses can commence from nitrobenzaldehyde precursors. A facile synthesis of this compound has been reported, highlighting its importance as a chemical intermediate. sioc-journal.cn Although specific details of this particular synthesis are limited in the provided context, pathways often involve the introduction of the acetyl group onto the 2-nitrobenzaldehyde (B1664092) framework. The reactivity of 2-nitrobenzaldehyde allows it to be a versatile starting point for various derivatives, including those used in the synthesis of pharmaceuticals like nifedipine. beilstein-journals.org
Synthesis of Related Nitrobenzaldehyde Derivatives as Precursors
The synthesis of this compound often relies on the availability of key precursors, most notably ortho-nitrobenzaldehyde.
Ortho-nitrobenzaldehyde (2-nitrobenzaldehyde) is a crucial intermediate for many chemical products, including dyes and pharmaceuticals. wikipedia.org Its synthesis is well-established, with several methods available.
The direct nitration of benzaldehyde (B42025) is a classic method for producing mononitrobenzaldehydes. This electrophilic aromatic substitution reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. askfilo.com However, this reaction predominantly yields the meta-isomer (3-nitrobenzaldehyde). aidic.it
The regioselectivity of the reaction is a significant consideration. The aldehyde group is a deactivating, meta-directing group. To increase the proportion of the ortho-isomer, modifications to the reaction conditions and reagents can be made. It has been suggested that the coordination of the nitronium ion with the benzaldehyde substrate may favor the formation of the ortho isomer. aidic.it Studies have shown that the ratio of ortho to meta isomers is influenced by the composition of the mixed acid, with a higher concentration of nitric acid potentially increasing the yield of 2-nitrobenzaldehyde. sci-hub.stresearchgate.net Using acetic acid derivatives as reagents can also increase the proportion of the ortho-product. A new approach involves the formation and selective separation of 2-nitrophenyl-1,3-dioxolane, which can then be hydrolyzed to yield 2-nitrobenzaldehyde, reducing safety and environmental hazards. researchgate.net
Table 2: Regioselectivity in Benzaldehyde Nitration
| Nitrating Agent | Key Observation | Predominant Product | Reference |
|---|---|---|---|
| Mixed Acid (HNO₃/H₂SO₄) | Classical method | 3-nitrobenzaldehyde | aidic.it |
| Nitric Acid / Acetic Anhydride | Can increase ortho isomer yield | Mixture of isomers | sci-hub.st |
A widely used and industrially significant route to 2-nitrobenzaldehyde is the oxidation of 2-nitrotoluene (B74249). orgsyn.orgsciencemadness.org Various oxidizing agents and methods have been employed for this conversion.
One of the best-known methods involves the oxidation of 2-nitrotoluene with chromium trioxide in an acetic anhydride-acetic acid solution. orgsyn.orgorgsyn.org Other methods include:
The Kröhnke reaction : This involves the reaction of o-nitrobenzylpyridinium bromide with p-nitrosodimethylaniline, followed by hydrolysis. orgsyn.orglookchem.com
Halogenation followed by oxidation : 2-nitrotoluene can be halogenated (e.g., brominated) to form a 2-nitrobenzyl halide. This intermediate is then oxidized using reagents like dimethyl sulfoxide (B87167) (DMSO) and sodium bicarbonate to yield 2-nitrobenzaldehyde. wikipedia.orggoogle.com A multi-step process involving bromination, hydrolysis to 2-nitrobenzyl alcohol, and subsequent oxidation with hydrogen peroxide has also been developed. patsnap.com
Direct oxidation : Various oxidizing agents such as potassium dichromate, manganese dioxide, and cerium oxide have been used for the direct oxidation of 2-nitrotoluene. orgsyn.org A process using oxygen in the presence of strong bases has also been described as a highly selective method. google.com
Ozonolysis : Another synthetic route proceeds via the ozonolysis of o-nitrostyrene or the reductive ozonolysis of 2,2'-dinitrostilbene.
Table 3: Comparison of Oxidation Methods for 2-Nitrotoluene
| Method | Oxidizing Agent(s) | Key Intermediate(s) | Advantages/Disadvantages | Reference |
|---|---|---|---|---|
| Chromic Acid Oxidation | Chromium trioxide, Acetic anhydride | o-nitrobenzaldiacetate | Widely used route. | orgsyn.orgorgsyn.org |
| Kröhnke Reaction | p-Nitrosodimethylaniline, NaOH | N-(p-Dimethylaminophenyl)-α-(o-nitrophenyl)nitrone | Multi-step process. | orgsyn.orglookchem.com |
| Halogenation/Oxidation | Bromine, DMSO/NaHCO₃ | 2-nitrobenzyl bromide | Avoids some hazardous reagents. | wikipedia.orggoogle.com |
| Direct Oxidation with Oxygen | Oxygen, Strong base | None | High selectivity. | google.com |
Methods for ortho-Nitrobenzaldehyde Synthesis
Reductive Ozonolysis Approaches
Reductive ozonolysis represents a viable, albeit less common, pathway for the synthesis of nitrobenzaldehydes. This method typically involves the cleavage of a carbon-carbon double bond in a precursor molecule. For instance, the synthesis of o-nitrobenzaldehyde has been achieved through the ozonolysis of 2,2'-dinitrostilbene. researchgate.net This reaction directly yields the target aldehyde, though by-products such as o-nitrobenzoic acid can also be formed.
The general applicability of this method relies on the availability of a suitable stilbene (B7821643) or related olefinic precursor. The key transformation involves the oxidative cleavage of the alkene by ozone, followed by a reductive workup to furnish the aldehyde. While effective, the multi-step process required to first synthesize the precursor, such as the dimerization of a nitrobenzyl halide, can present challenges, including low conversion rates and selectivity issues. researchgate.net
Considerations for Industrial-Scale Synthesis of Nitrobenzaldehydes
The transition from laboratory-scale synthesis to industrial production of nitrobenzaldehydes necessitates careful consideration of several critical factors to ensure safety, efficiency, and environmental sustainability.
Safety: The nitration of aromatic compounds is a highly exothermic process, posing significant safety risks, including the potential for explosions, if not properly controlled. rsc.org Furthermore, many intermediates, such as α-halo-nitrotoluenes, exhibit low thermal stability and can decompose violently. researchgate.net For example, a violent explosion has been reported during the drying of o-nitrobenzyl chloride. researchgate.net
Isomer Separation and Selectivity: A major challenge in the synthesis of specific nitrobenzaldehyde isomers is controlling regioselectivity. The nitration of benzaldehyde, for example, predominantly yields the meta-isomer, with the ortho- and para-isomers formed in smaller proportions. The separation of these isomers often requires complex procedures like fractional distillation, which can also be hazardous. To circumvent this, isomers are sometimes converted to their acetal (B89532) derivatives, which can be more readily separated. researchgate.net
Advanced Synthetic Techniques Applicable to this compound
Recent advancements in synthetic chemistry offer promising solutions to the challenges associated with traditional methods for preparing nitro-aromatic compounds.
Catalytic Approaches in Nitration and Oxidation Reactions
Catalysis plays a pivotal role in developing more selective, efficient, and environmentally benign synthetic routes.
Heterogeneous Catalysis: The use of solid acid catalysts, such as zeolites and metallosilicates like MCM-41, in nitration reactions is a key area of development. chem-soc.siacs.org These catalysts can enhance regioselectivity and can be easily separated from the reaction mixture and potentially recycled, thus minimizing waste. researchgate.net
Homogeneous Catalysis: Homogeneous catalysts, such as tungstophosphoric acid, have been successfully employed for the oxidation of aromatic amines to the corresponding nitro compounds. chem-soc.si
Catalytic Oxidation of Precursors: A mild and efficient method for producing o-nitrobenzaldehyde compounds involves the oxidation of a corresponding halogenated 2-nitrobenzenemethanol. This reaction uses a mixed oxidant system of 2,2,6,6-tetramethylpiperidinooxy (TEMPO) and iodosobenzene (B1197198) diacetate. google.com The gentle reaction conditions make this method suitable for both laboratory and potential industrial-scale production. google.com A specific synthesis for this compound itself has been reported via the oxidation of 4-methyl-3-nitroacetophenone as the final step in a three-step sequence that begins with bromination and is followed by hydroxylation. sioc-journal.cn
| Catalyst/Reagent System | Reaction Type | Substrate Example | Product Example | Key Advantage |
| TEMPO / Iodosobenzene diacetate | Oxidation | 2-nitro-3-chlorobenzyl alcohol | 2-nitro-3-chlorobenzaldehyde | Mild conditions, suitable for scale-up google.com |
| Tungstophosphoric acid | Oxidation | Aromatic amines | Nitroaromatic compounds | Homogeneous catalysis application chem-soc.si |
| Heterogeneous Acid Catalysts (e.g., IR 120 resin) | Acetal Hydrolysis | 2-(2′-nitrophenyl)-1,3-dioxolane | 2-nitrobenzaldehyde | Catalyst recyclability, high selectivity |
Flow Chemistry Methodologies for Nitro-Aromatic Compounds
Flow chemistry, utilizing microreactors or packed-bed systems, has emerged as a transformative technology for the synthesis of nitro-aromatic compounds, directly addressing many of the safety and efficiency concerns of batch processing. bohrium.com
Enhanced Safety and Control: By conducting reactions in a continuous stream, flow reactors minimize the volume of hazardous material present at any given moment. acs.org This, combined with superior heat transfer capabilities, allows for precise control over highly exothermic nitration reactions, significantly improving safety. rsc.orgrsc.org
Improved Efficiency and Yield: The high surface-area-to-volume ratio in microreactors enhances mass transfer, leading to faster reaction times and often higher yields and selectivity compared to batch methods. bohrium.comrsc.org For example, a continuous-flow process for mononitration of aromatic compounds achieved high yields (e.g., 99.4% for nitro-chlorobenzene) within seconds of residence time. rsc.org
Scalability and Sustainability: Flow chemistry processes have demonstrated excellent scalability, with production outputs reaching hundreds of grams per hour while maintaining high yield and selectivity. rsc.orgrsc.org Furthermore, these systems can be designed to include integrated workup and catalyst recycling loops, such as for waste acid, which enhances economic viability and reduces the environmental footprint. rsc.org Multi-step syntheses using a sequence of packed-bed reactors with heterogeneous catalysts have been developed, allowing for the continuous production of complex nitro-containing molecules without intermediate isolation steps. acs.org
| Flow Chemistry Application | Aromatic Substrate | Product | Reported Yield | Residence Time |
| Mononitration | Chlorobenzene | Nitro-chlorobenzene | 99.4% | 21 s rsc.org |
| Mononitration | Toluene | Nitrotoluene | 98.1% | 17 s rsc.org |
| Mononitration | p-Xylene | Nitro-p-xylene | 99.3% | Not specified rsc.orgrsc.org |
Reactivity and Reaction Mechanisms of 4 Acetyl 2 Nitrobenzaldehyde
Nucleophilic Addition Reactions
The aldehyde and acetyl carbonyl groups are primary sites for nucleophilic addition reactions. Generally, the aldehyde carbonyl is more electrophilic and thus more reactive towards nucleophiles than the ketone carbonyl of the acetyl group. This difference in reactivity is a key factor in selective chemical transformations.
Aldol (B89426) Condensation Reactions with Carbonyl Compounds
Aldol condensation is a fundamental carbon-carbon bond-forming reaction involving the reaction of an enol or enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, followed by dehydration to an α,β-unsaturated carbonyl compound. brainly.commagritek.com
The base-catalyzed aldol condensation mechanism begins with the deprotonation of an α-carbon of a carbonyl compound by a base to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of another molecule, such as 4-acetyl-2-nitrobenzaldehyde. brainly.com The resulting intermediate is a β-hydroxy carbonyl compound, also known as an aldol addition product. brainly.com Subsequent heating can lead to the elimination of a water molecule, yielding an α,β-unsaturated carbonyl compound, the aldol condensation product. brainly.com
In reactions involving asymmetrical ketones, the formation of different enolates can lead to multiple products. The stereochemical outcome of the aldol reaction, referring to the relative configuration of the newly formed stereocenters, is a critical aspect of synthetic organic chemistry. ijnrd.org The geometry of the enolate and the reaction conditions can influence the formation of syn or anti diastereomers. acs.org For instance, in the reaction of 4-nitrobenzaldehyde (B150856) with cyclohexanone (B45756) catalyzed by a primary amine derived from cinchonine, the anti-aldol adduct is the major product. researchgate.net
The outcome of an aldol reaction—whether it stops at the addition stage or proceeds to condensation—is highly dependent on the reaction conditions. labflow.com
Temperature: Lower temperatures, such as room temperature, favor the formation and isolation of the aldol addition product. labflow.comresearchgate.net In contrast, elevated temperatures promote the dehydration step, leading to the formation of the α,β-unsaturated condensation product. brainly.comresearchgate.net For example, in the reaction of 2-acetylpyridine (B122185) and 4-nitrobenzaldehyde, the aldol addition product is isolated at room temperature, while the condensation product is formed at higher temperatures. labflow.comresearchgate.net
Catalyst: The choice of an acid or base catalyst can influence the reaction pathway and the ratio of products formed. brainly.com For instance, sodium carbonate is a common base catalyst used in these reactions. researchgate.netchegg.com
Solvent: The solvent can also play a role. While many organic solvents can be used, there is a growing interest in using environmentally benign solvents like water. researchgate.nettandfonline.com
The table below summarizes the effect of temperature on the reaction between 2-acetylpyridine and 4-nitrobenzaldehyde.
| Reaction Condition | Product Type | Reference |
| Room Temperature | Aldol Addition | labflow.comresearchgate.net |
| Elevated Temperature (e.g., 50°C) | Aldol Condensation | labflow.comresearchgate.nettandfonline.com |
Knoevenagel Condensation Reactions
The Knoevenagel condensation is a variation of the aldol condensation where the nucleophile is a compound with an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), such as malononitrile (B47326) or acetylacetone. sbq.org.brrsc.org This reaction is typically catalyzed by a weak base. researchgate.net
The reaction of 4-nitrobenzaldehyde with active methylene compounds like malononitrile has been studied under various conditions, including catalyst-free and water-mediated processes. rsc.org For example, the reaction with malononitrile in water at 50°C can yield the condensation product in a short time. rsc.org Biocatalysts, such as lipases, have also been employed to catalyze Knoevenagel condensations, sometimes showing high selectivity. researchgate.net
The table below presents examples of Knoevenagel condensation reactions involving 4-nitrobenzaldehyde.
| Active Methylene Compound | Catalyst/Conditions | Product | Reference |
| Malononitrile | Water, 50°C | 2-(4-nitrobenzylidene)malononitrile | rsc.org |
| 1,3-dihydroindol-2-one | Porcine Pancreas Lipase (B570770) (PPL) | Benzylidene-indolin-2-one derivative | researchgate.net |
| Acetylacetone | Mucor javanicus lipase, t-amyl alcohol | Aldol product and a 2:2 adduct | figshare.com |
Other Carbonyl Reactivity
Beyond aldol-type reactions, the carbonyl groups of this compound can undergo other nucleophilic additions. libretexts.org
Formation of Acetals: In the presence of an acid catalyst, aldehydes and ketones react with alcohols to form acetals. The aldehyde group is generally more reactive than the ketone group in acetal (B89532) formation. researchgate.net
Formation of Imines and Enamines: Aldehydes and ketones react with primary and secondary amines, respectively, to form imines and enamines. youtube.com
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). libretexts.org
Wittig Reaction: The Wittig reaction, involving a phosphonium (B103445) ylide, can be used to convert the carbonyl groups into alkenes. youtube.com
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. hu.edu.jomasterorganicchemistry.com The substituents already on the ring significantly influence the rate and regioselectivity of the reaction.
In this compound, the benzene (B151609) ring is substituted with two strong electron-withdrawing groups: the acetyl group (-COCH₃) and the nitro group (-NO₂), in addition to the aldehyde group (-CHO), which is also deactivating. youtube.com Both the acetyl and nitro groups are meta-directing deactivators. youtube.com This means they decrease the nucleophilicity of the aromatic ring, making it less reactive towards electrophiles, and direct incoming electrophiles to the positions meta to themselves.
Functional Group Interconversions (FGIs)
Functional group interconversions are a cornerstone of synthetic organic chemistry, allowing for the strategic modification of a molecule's chemical properties. In this compound, the aldehyde, nitro, and acetyl groups each offer distinct opportunities for transformation.
The aldehyde group is a versatile functional group that can undergo a variety of transformations. Due to the presence of both an aldehyde and a ketone, selective reactions are possible. Generally, the aldehyde carbonyl is more electrophilic and thus more reactive towards nucleophilic attack and reduction compared to the ketone carbonyl.
Oxidation: The aldehyde group can be selectively oxidized to a carboxylic acid. For instance, a silver(I)-catalyzed aerobic oxidation in water at a mild temperature can provide a quantitative yield of the corresponding 4-acetyl-2-nitrobenzoic acid. This method utilizes atmospheric oxygen as the oxidant and displays high selectivity for the aldehyde.
Reduction: Selective reduction of the aldehyde in the presence of the ketone is a key transformation. While specific examples for this compound are not prevalent in the provided search results, the general principle of higher aldehyde reactivity suggests that reagents like sodium borohydride under controlled conditions could achieve this.
Condensation Reactions: The aldehyde readily undergoes condensation reactions. For example, it can react with primary amines to form imines (Schiff bases) and with hydrazines to form hydrazones. These reactions involve the nucleophilic addition of the amine or hydrazine (B178648) to the carbonyl carbon, followed by the elimination of a water molecule. An example is the aldol reaction between 4-nitrobenzaldehyde and 2-acetylpyridine, which first forms a β-hydroxy aldehyde and then, upon heating, undergoes dehydration to yield an α,β-unsaturated carbonyl compound. brainly.com
The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis. orientjchem.orgiosrjournals.org A variety of reagents and catalytic systems have been developed for this purpose.
Catalytic Hydrogenation: This is a common method for nitro group reduction. Catalysts such as palladium on carbon (Pd/C) with a hydrogen source like hydrogen gas or triethylsilane can effectively reduce nitro compounds to amines. iosrjournals.orgrsc.org Platinum-based catalysts have also been shown to be effective, sometimes offering high selectivity in the presence of other reducible functional groups like aldehydes and ketones. rsc.org For example, platinum nanoparticles stabilized with N-heterocyclic ligands have been used for the chemoselective reduction of functionalized nitroarenes, tolerating carbonyl and olefin groups. rsc.org
Metal-Mediated Reductions: Systems like sodium borohydride (NaBH₄) in the presence of nickel(II) acetate (B1210297) (Ni(OAc)₂) can reduce nitro compounds to their corresponding amines in high yields. orientjchem.org However, achieving chemoselectivity over other reducible groups like aldehydes can be challenging, and sometimes both groups are reduced. orientjchem.org Other methods include the use of samarium metal with a catalytic amount of 1,1'-dioctyl-4,4'-bipyridinium (B13415308) dibromide for the chemoselective reduction of aromatic nitro groups. organic-chemistry.org
Reductive Acetylation: A one-pot process for the reductive acetylation of nitro compounds involves reduction with NaBH₄ and a catalytic amount of Pd-C, followed by in-situ acetylation of the newly formed amine with acetic anhydride (B1165640). iosrjournals.org This method avoids the isolation of the often sensitive intermediate amine. iosrjournals.org
The following table summarizes various methods for the reduction of nitro compounds:
| Reagent/Catalyst | Reducing Agent | Solvent | Conditions | Selectivity | Reference |
| Pd/C | H₂ or Et₃SiH | Various | Mild | Good | iosrjournals.orgrsc.org |
| Pt NPs | H₂ | Various | Room Temp | High | rsc.org |
| NaBH₄/Ni(OAc)₂ | NaBH₄ | CH₃CN/H₂O | Room Temp | Can be low | orientjchem.org |
| Sm/Bipyridinium salt | Sm | Not specified | Mild | High | organic-chemistry.org |
| NaBH₄/Pd-C, then Ac₂O | NaBH₄ | MeOH/H₂O | Not specified | Good | iosrjournals.org |
The acetyl group, being a ketone, exhibits its own characteristic reactivity, although it is generally less reactive than the aldehyde.
Reduction: The selective reduction of the acetyl group while leaving the aldehyde intact is challenging due to the higher reactivity of the aldehyde. However, specific reagents or protection-deprotection strategies could be employed. For the related compound 4-acetylbenzaldehyde (B1276866), enzymatic reductions have shown excellent selectivity for the ketone.
Oxidation: While oxidation of the acetyl group is less common than its reduction, it is theoretically possible under harsh conditions, potentially leading to a carboxylic acid.
Condensation Reactions: The acetyl group can participate in condensation reactions, similar to the aldehyde, but generally requires stronger conditions. For example, it can react with amines or hydrazines. The reaction of 2-acetyl-3-methyl-4H-1,4-benzothiazine with 4-nitrobenzaldehyde leads to the formation of a Schiff base. researchgate.net
Cycloaddition Reactions and Their Regioselectivity
Cycloaddition reactions are powerful tools for the construction of cyclic compounds. This compound, with its electron-withdrawing groups, can act as a component in these reactions.
1,3-Dipolar cycloadditions involve the reaction of a 1,3-dipole with a dipolarophile to form a five-membered ring. nih.govwikipedia.org In the context of this compound, the aldehyde group can act as a dipolarophile.
For instance, azomethine ylides, a type of 1,3-dipole, can react with aldehydes. nih.gov The reaction of an azomethine ylide with 4-nitrobenzaldehyde can lead to the formation of oxazolidine (B1195125) derivatives. nih.gov The regioselectivity of these reactions can be influenced by the substituents on both the dipole and the dipolarophile. chim.it
A specific example involves the synthesis of diethyl 4-acetyl-5-(2-nitro-phenyl)pyrrolidine-2,2-dicarboxylate through a 1,3-dipolar cycloaddition reaction of but-3-en-2-one, diethyl 2-aminomalonate, and 2-nitrobenzaldehyde (B1664092). nih.gov
The following table provides examples of 1,3-dipolar cycloaddition reactions:
| 1,3-Dipole | Dipolarophile | Product | Reference |
| Azomethine ylide | 4-Nitrobenzaldehyde | Oxazolidine | nih.gov |
| Azomethine ylide | But-3-en-2-one/2-Nitrobenzaldehyde | Pyrrolidine derivative | nih.gov |
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile, typically an alkene or alkyne, to form a six-membered ring. wikipedia.orgsynarchive.com The presence of electron-withdrawing groups on the dienophile generally accelerates the reaction. sigmaaldrich.com
While specific examples of this compound acting as a dienophile in a Diels-Alder reaction are not detailed in the provided search results, its electron-deficient nature, due to the nitro and acetyl groups, suggests it could be a reactive dienophile. The regioselectivity of Diels-Alder reactions is governed by the electronic effects of the substituents on both the diene and the dienophile. nih.govyoutube.commasterorganicchemistry.com Generally, "ortho" and "para" products are favored over "meta" products. masterorganicchemistry.com
In a hetero-Diels-Alder reaction, where one or more carbon atoms in the diene or dienophile is replaced by a heteroatom, aldehydes can act as dienophiles. sigmaaldrich.com For example, the reaction of a diene with 4-nitrobenzaldehyde in the presence of a chiral catalyst can lead to the formation of dihydropyran derivatives with high enantioselectivity. scribd.com
The regioselectivity in Diels-Alder reactions is a critical aspect, and density functional theory (DFT) calculations are often used to predict the outcome. nih.gov The substitution pattern on both the diene and dienophile significantly influences which regioisomer is formed. nih.gov
Mechanistic Investigations and Kinetic Studies
The reactivity of this compound is governed by the interplay of its three functional groups: the aldehyde, the acetyl ketone, and the nitro group, all attached to a benzene ring. Mechanistic and kinetic studies are crucial for understanding and optimizing reactions involving this compound, providing insights into reaction pathways, the influence of catalysts, and real-time reaction progress.
Understanding the precise step-by-step sequence of bond-breaking and bond-forming events, known as the reaction pathway, is fundamental to controlling chemical transformations. For reactions involving this compound, this includes identifying transient intermediates and the high-energy transition states that connect them.
Computational methods, such as Density Functional Theory (DFT), are powerful tools for modeling these pathways. Studies on analogous compounds like 4-nitrobenzaldehyde have used DFT to investigate the transition states of crucial C-C bond-forming steps in aldol reactions. acs.orgresearchgate.net These models help explain the stereoselectivity observed with different amino acid catalysts by calculating the energy differences between various possible transition state geometries. For instance, in proline-catalyzed aldol reactions, the formation of an enamine intermediate is a key step, and its subsequent reaction with the aldehyde proceeds through a well-defined transition state that dictates the stereochemical outcome. acs.orgresearchgate.net
Mechanistic studies on the reduction of nitroaromatic compounds have revealed complex pathways that can involve nitroso intermediates. acs.org In the iron-catalyzed reduction of nitro compounds, kinetic and spectroscopic evidence points to the formation of an on-cycle iron hydride as a key catalytic intermediate, with the transfer of a hydride to the nitro group being a rate-limiting step. acs.org The reaction of 4-nitrobenzaldehyde can lead to the reduction of both the nitro and aldehyde groups, highlighting the need for chemoselective methods. acs.org
The photolytic cleavage of ortho-nitrobenzyl derivatives, a class of reactions relevant to the 2-nitrobenzaldehyde core, is known to proceed through the formation of an aci-nitro intermediate upon irradiation. acs.org This intermediate is key to the subsequent chemical steps that release a protected functional group.
Catalysts are substances that increase the rate of a chemical reaction without being consumed in the process. libretexts.org They achieve this by providing an alternative reaction pathway with a lower activation energy. libretexts.org In the context of this compound, catalysts are essential for controlling both the reaction speed (kinetics) and the specific outcome (selectivity), such as favoring one stereoisomer over another.
Organocatalysis : Chiral organic molecules, or organocatalysts, have been extensively used to promote asymmetric reactions. Proline and its derivatives are effective catalysts for direct aldol reactions between ketones and aromatic aldehydes like 4-nitrobenzaldehyde. researchgate.netrsc.org These catalysts function by forming a nucleophilic enamine intermediate with the ketone, which then attacks the aldehyde in a stereocontrolled manner. researchgate.net The enantioselectivity can be tuned by modifying the structure of the prolinamide catalyst. researchgate.net
Biocatalysis : Enzymes offer high selectivity under mild conditions. Lipases, for example, have been used to catalyze the condensation reaction of 4-nitrobenzaldehyde with acetyl acetone. researchgate.net In one study, Mucor javanicus lipase produced the aldol product with a 70% yield and 80% enantiomeric excess (ee). researchgate.net The reaction medium and the specific lipase used were found to significantly influence the product distribution. researchgate.net
Metal-Based Catalysis : Metal-organic frameworks (MOFs) can act as highly effective heterogeneous catalysts. A copper-based MOF, Cu-MOF-74, has been shown to catalyze the O-arylation of 4-nitrobenzaldehyde with phenol. mdpi.com The catalyst's high porosity and unsaturated copper sites contribute to its high activity. Studies showed that 5 mol% of the catalyst could achieve 100% conversion, and the catalyst could be recycled multiple times without significant loss of activity. mdpi.com Iron complexes have been used to catalyze the reduction of nitro groups. acs.org
The table below summarizes the performance of various catalysts in reactions involving 4-nitrobenzaldehyde, which serves as a model for the reactivity of this compound.
| Reaction | Catalyst | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|
| Aldol Reaction (Acetone + 4-Nitrobenzaldehyde) | (S)-BINAM-L-prolinamide (II) | 43-100 | 69:31 to 88:12 | 56-88 | d-nb.info |
| Aldol Reaction (Cyclohexanone + 4-Nitrobenzaldehyde) | Chitobiose derivative | High | Not specified | 89 | researchgate.net |
| Aldol Reaction (Ketones + 4-Nitrobenzaldehyde) | (S)-proline-(S)-tryptophan methyl ester (IV) | 64-90 | 40:60 to 98:2 | 55 to >98 | d-nb.info |
| Condensation (Acetyl Acetone + 4-Nitrobenzaldehyde) | Mucor javanicus lipase | 70 | Not applicable | 80 | researchgate.net |
| O-Arylation (Phenol + 4-Nitrobenzaldehyde) | Cu-MOF-74 | 100 | Not applicable | Not applicable | mdpi.com |
Monitoring reactions in real-time (in situ) is vital for understanding kinetics, identifying intermediates, and optimizing conditions. Various spectroscopic techniques are employed for this purpose.
Raman Spectroscopy : This technique is well-suited for monitoring reactions in both homogeneous and heterogeneous media due to its low sensitivity to water. acs.org In situ Raman spectroscopy has been used to follow the Claisen-Schmidt condensation between 2-acetyl-5-bromothiophene (B160168) and 4-nitrobenzaldehyde. By tracking the characteristic vibrational bands of the methyl, aldehyde, and newly formed C=C groups, researchers can analyze the mechanism of the main reaction and identify side reactions. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy : Operando NMR, particularly using solid-state Magic Angle Spinning (MAS-NMR), allows for the direct observation of both stable and transient species in a heterogeneous catalytic system under actual reaction conditions. This has been applied to study the tandem reaction of 2-nitrobenzaldehyde and acetophenone (B1666503). rsc.org By using isotopically labeled substrates, the evolution of intermediates and products can be tracked, enabling the elucidation of complex reaction networks. rsc.org
UV-Visible (UV-Vis) Spectroscopy : In enzyme-catalyzed reactions that involve cofactors like NADPH, UV-Vis spectroscopy is a common tool for monitoring reaction progress. The oxidation of NADPH to NADP+ is accompanied by a decrease in absorbance at 340 or 360 nm. This change can be measured over time to determine initial reaction velocities and study enzyme kinetics, as demonstrated in the Kvβ2-catalyzed reduction of 4-nitrobenzaldehyde. nih.gov
Regioselectivity and Stereoselectivity in Complex Reactions
Regioselectivity refers to the control over which position on a molecule a reaction occurs. For a multifunctional compound like this compound, this is particularly important.
The synthesis of this compound itself is an example of a regioselective reaction. The electrophilic nitration of 4-acetylbenzaldehyde is expected to produce a mixture of positional isomers, primarily this compound and 4-acetyl-3-nitrobenzaldehyde. Controlling the reaction conditions, such as the nitrating agent and temperature, is key to maximizing the yield of the desired ortho-nitro isomer over the meta isomer. researchgate.net A related strategy involves the separation of isomers after a reaction. For example, ortho and meta isomers of nitrophenyl-1,3-dioxolane, formed from the corresponding nitrobenzaldehydes, can be separated by combining stereoselective crystallization and fractional distillation. researchgate.net
In subsequent reactions of this compound, chemoselectivity (a type of regioselectivity involving different functional groups) is a major consideration. The molecule has three reducible groups: the nitro group, the aldehyde, and the ketone. Mechanistic studies have shown that the choice of reducing agent can selectively target one group over the others. For instance, using a highly active reductant like pinacolborane (HBpin) with an iron catalyst can reduce both the nitro and carbonyl groups. acs.org In contrast, a less active reductant like phenylsilane (B129415) (H3SiPh) may allow for the selective reduction of the nitro group while leaving the aldehyde intact, demonstrating precise control over the reaction's positional outcome. acs.org
Stereoselectivity deals with the preferential formation of one stereoisomer over another. This is divided into diastereoselectivity (controlling the formation of diastereomers) and enantioselectivity (controlling the formation of enantiomers).
Asymmetric aldol reactions are a prominent example where these principles are applied to substrates like this compound. The reaction of an aldehyde with a ketone can produce chiral products, and controlling the three-dimensional arrangement of the new stereocenters is a significant challenge.
Diastereoselectivity : In the aldol reaction between an aldehyde and an unsymmetrical ketone like cyclohexanone, two diastereomeric products, syn and anti, can be formed. The choice of catalyst and reaction conditions can strongly influence the diastereomeric ratio (dr). For example, threonine-derived amino sulfonamide organocatalysts have been shown to provide anti-aldol products with high diastereoselectivity when reacting cyclohexanones with aromatic aldehydes. researchgate.net
Enantioselectivity : When a chiral product is formed from achiral starting materials, it typically results in a racemic mixture (equal amounts of both enantiomers). Asymmetric catalysis uses a chiral catalyst to create a chiral environment, guiding the reaction to preferentially form one enantiomer, measured by the enantiomeric excess (ee). rsc.org Prolinamide-based organocatalysts are highly effective in promoting enantioselective aldol reactions. researchgate.netresearchgate.net The catalyst forms a chiral enamine intermediate, and its steric properties block one face of the enamine from attack, leading to high enantioselectivity. researchgate.net
The following table details the stereochemical outcomes for several organocatalyzed aldol reactions using 4-nitrobenzaldehyde as the electrophile, illustrating the high levels of control achievable.
| Nucleophile | Catalyst | Solvent/Conditions | Diastereomeric Ratio (dr, anti:syn) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|
| Cyclohexanone | Prolinamide of 2-(2-aminocyclohexyl)phenol | Not specified | up to 99:1 | up to 99 | researchgate.net |
| Cyclohexanone | C3-symmetric triprolinamide | Not specified | up to 88:12 | up to 97 | researchgate.net |
| Ketones | (S)-BINAM-L-prolinamide | Solvent-free, ball-milling | up to 88:12 | up to 88 | beilstein-journals.org |
| Cyclohexanone | Chitobiose derivative + 4-nitrobenzoic acid | Water | High (anti) | 89 | researchgate.net |
| Acetone | Glucoside-based prolinamides | Water | Not applicable | Moderate | rsc.org |
Derivatization Strategies and Complex Molecule Synthesis
Formation of Heterocyclic Compounds Utilizing 4-Acetyl-2-nitrobenzaldehyde or its Analogues
The strategic positioning of the reactive groups in this compound and its analogues allows for their conversion into various heterocyclic systems, which are core structures in many biologically active compounds.
Pyrrolidine rings, five-membered nitrogen-containing heterocycles, can be synthesized through multi-component reactions. One approach involves the reaction of aromatic aldehydes, anilines, and ethyl 2,4-dioxovalerate in an acidic medium. beilstein-journals.org This reaction proceeds through an acid-catalyzed condensation of the aldehyde and aniline (B41778) to form an imine intermediate. beilstein-journals.org Subsequently, the enol form of ethyl 2,4-dioxovalerate acts as a nucleophile, attacking the iminium ion, leading to the formation of substituted 4-acetyl-3-hydroxy-3-pyrroline-2-ones. beilstein-journals.org These pyrrolinone derivatives can be further modified to create a library of 1,4,5-trisubstituted pyrrolidine-2,3-dione (B1313883) enamine derivatives by reacting them with aliphatic amines. beilstein-journals.org
In a different strategy, N-substituted pyrrolidine-2-ones can be prepared through the condensation of primary amines with γ-butyrolactone at high temperatures. researchgate.netrdd.edu.iq This method involves the dehydration and cyclization of the intermediate hydroxyl butyl amide. researchgate.netrdd.edu.iq Furthermore, pyrrolidine-2-one derivatives have been synthesized by the lactamization of γ-butyrolactone with reagents like hydrazine (B178648) hydrate (B1144303) or ethylene (B1197577) diamine. researchgate.net
| Starting Materials | Reagents | Product | Reference |
| Aromatic Aldehydes, Anilines, Ethyl 2,4-dioxovalerate | Glacial Acetic Acid | Substituted 4-acetyl-3-hydroxy-3-pyrroline-2-ones | beilstein-journals.org |
| Primary Amines, γ-butyrolactone | Heat (200-300°C) | N-substituted pyrrolidine-2-ones | researchgate.netrdd.edu.iq |
| γ-butyrolactone | Hydrazine hydrate, Ethylene diamine | Pyrrolidine-2-one derivatives | researchgate.net |
Furan (B31954) derivatives, five-membered aromatic rings containing an oxygen atom, can be synthesized from various starting materials. One method involves the reaction of 2-acetylnaphtho[2,1-b]furan with different aromatic aldehydes to produce chalcones. These chalcones can then be reacted with o-phenylenediamine (B120857) to yield 1,5-benzodiazepine derivatives containing a naphtho[2,1-b]furan (B1199300) moiety. Another approach to furan synthesis is a one-pot, three-step reaction cascade using triazole-gold and copper catalysts, which allows for the formation of di-, tri-, and tetrasubstituted furans from simple starting materials. organic-chemistry.org
A base-catalyzed reaction of α-hydroxy ketones and cyano compounds provides an efficient route to tetrasubstituted furans. researchgate.net Additionally, 2,5-disubstituted furans can be synthesized from enyne acetates in the presence of a palladium catalyst and a Lewis acid. organic-chemistry.org
| Starting Materials | Reagents/Catalysts | Product Type | Reference |
| 2-Acetylnaphtho[2,1-b]furan, Aromatic Aldehydes | NaOH, o-phenylenediamine | Naphtho[2,1-b]furan-containing 1,5-benzodiazepines | |
| Simple Starting Materials | Triazole-gold and Copper Catalysts | Di-, tri-, and tetrasubstituted furans | organic-chemistry.org |
| α-Hydroxy Ketones, Cyano Compounds | Base | Tetrasubstituted furans | researchgate.net |
| Enyne Acetates | Palladium Catalyst, Lewis Acid | 2,5-Disubstituted furans | organic-chemistry.org |
Quinazolines and their derivatives are a significant class of heterocyclic compounds. An efficient method for their synthesis involves the cascade reductive cyclization of methyl N-cyano-2-nitrobenzimidates, which are derived from 2-nitrobenzaldehydes. acs.orgnih.gov This reaction, carried out in an iron-hydrochloric acid system, can tolerate subsequent intramolecular N-alkylation, allowing for the one-pot synthesis of fused heterocyclic systems. acs.org The process starts with the cyanoimidation of a 2-nitrobenzaldehyde (B1664092) to form the key methyl N-cyano-2-nitrobenzimidate intermediate. nih.gov
Copper-catalyzed methods have also been developed for quinazolinone synthesis, for instance, through the activation of the ortho C-H bond in benzamides linked to a removable directing group. chim.it Another copper-catalyzed approach involves a multi-step, one-pot reaction starting from 2-nitrobenzaldehydes. chim.it Furthermore, the reaction of 2-aminobenzamide (B116534) with aldehydes under aerobic conditions, catalyzed by copper complexes, can yield quinazolinones. chim.it
| Starting Material | Key Intermediate/Reagents | Product | Reference |
| 2-Nitrobenzaldehydes | Methyl N-cyano-2-nitrobenzimidates, Fe/HCl | 2,4-Diaminoquinazolines and Tricyclic Quinazolines | acs.orgnih.gov |
| Benzamides | Cu(OAc)2, Amidine hydrochlorides | Quinazolinone derivatives | chim.it |
| 2-Nitrobenzaldehydes | Copper catalyst | Quinazolinone derivatives | chim.it |
| 2-Aminobenzamide, Aldehydes | Copper complexes, Aerobic conditions | Quinazolinones | chim.it |
Thiazolidinone derivatives are synthesized through various condensation reactions. A common method is the Knoevenagel condensation of 2-(phenylimino)thiazolidin-4-one with substituted aryl aldehydes. jocpr.com For instance, 2-(4-morpholinophenylimino)thiazolidin-4-one can be condensed with aldehydes like 4-nitrobenzaldehyde (B150856) in the presence of a base to yield 5-benzylidene derivatives. jocpr.com Another approach involves the reaction of an iminothiazolidin-4-one with 2-nitrobenzaldehyde in refluxing ethanol (B145695) with a deep eutectic solvent as a catalyst. ijaers.com
The synthesis of 2-iminothiazolidin-4-ones can be achieved by reacting phenyl thiourea (B124793) derivatives with chloroacetyl chloride. ijaers.com These can then be condensed with aldehydes. ijaers.com Additionally, thiazolidin-4-ones can be prepared via a one-pot, three-component reaction of an amine, an aldehyde, and thioglycolic acid, often under solvent-free conditions or using a catalyst. nih.gov
| Starting Materials | Reagents/Conditions | Product | Reference |
| 2-(4-morpholinophenylimino)thiazolidin-4-one, 4-Nitrobenzaldehyde | Diisopropylethylamine, Absolute ethanol | 5-(4-Nitrobenzylidene)-2-(4-morpholinophenylimino)thiazolidin-4-one | jocpr.com |
| 2-methoxy phenyl imino thiazolidin-4-one, 2-Nitrobenzaldehyde | Deep Eutectic Solvent, Refluxing ethanol | 5-(2-Nitrobenzylidene)-2-(2-methoxyphenylimino)thiazolidin-4-one | ijaers.com |
| Amine, Aldehyde, Thioglycolic acid | Heterogeneous catalyst, Solvent-free | Thiazolidinone derivatives | nih.gov |
Pyrimidine derivatives can be synthesized through multicomponent reactions. For example, the reaction of ethyl cyanoacetate (B8463686) and 4-nitrobenzaldehyde with acetamidine (B91507) hydrochloride in the presence of sodium hydroxide (B78521) yields pyrimidine-5-carbonitrile derivatives. ekb.eg Another route involves the condensation of chalcones with urea (B33335) or thiourea. researchgate.net Chalcones can be prepared by the Claisen-Schmidt reaction of an acetophenone (B1666503) with an aldehyde, such as 4-nitrobenzaldehyde. researchgate.net
Furthermore, pyrimidine-5-carbonitrile derivatives can be synthesized through a one-pot, three-component reaction of an aldehyde, malononitrile (B47326), and benzamidine (B55565) hydrochloride using a magnetic nanoparticle catalyst under solvent-free conditions. growingscience.com
| Starting Materials | Reagents/Catalyst | Product Type | Reference |
| Ethyl cyanoacetate, 4-Nitrobenzaldehyde, Acetamidine hydrochloride | Sodium hydroxide, Ethanol | Pyrimidine-5-carbonitrile derivative | ekb.eg |
| Chalcone (B49325) (from 4-Aminoacetophenone and 4-Nitrobenzaldehyde), Urea | HCl | Oxopyrimidine derivative | researchgate.net |
| Aldehyde, Malononitrile, Benzamidine hydrochloride | Magnetic nano Fe3O4 particles | Pyrimidine-5-carbonitrile derivatives | growingscience.com |
Oxazoles and imidazoles can be synthesized using tosylmethyl isocyanide (TosMIC) reagents. The reaction of an aryl-substituted TosMIC reagent with an aldehyde in the presence of a base can yield 5-substituted oxazoles. google.comresearchgate.net For example, 4-nitrobenzaldehyde can be reacted with TosMIC in a mixed solvent system to produce 5-(4-nitrophenyl)oxazole. google.com
For imidazole (B134444) synthesis, a one-pot reaction of an aryl-substituted TosMIC reagent with an in-situ generated imine (from an aldehyde and an amine) leads to 1,4,5-trisubstituted imidazoles. researchgate.net A three-step synthesis starting from benzil (B1666583) and a 2-nitrobenzaldehyde can produce (2-nitrophenyl)-4,5-diphenyl-1H-imidazole, which can be further converted to imidazo[1,2-c]quinazoline-5(6H)-thione derivatives. ut.ac.ir
| Starting Material/Reagent | Co-reactant | Product | Reference |
| TosMIC | 4-Nitrobenzaldehyde | 5-(4-nitrophenyl)oxazole | google.com |
| Aryl-substituted TosMIC | Imine (from aldehyde and amine) | 1,4,5-Trisubstituted imidazoles | researchgate.net |
| Benzil, 2-Nitrobenzaldehyde | Ammonia | (2-Nitrophenyl)-4,5-diphenyl-1H-imidazole | ut.ac.ir |
Benzo[b]nih.govresearchgate.netdiazepine Scaffold Construction
The benzodiazepine (B76468) core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents. vt.edu The synthesis of these seven-membered heterocyclic compounds often involves the condensation of a 1,2-diamine, such as o-phenylenediamine, with a 1,3-dielectrophile or an α,β-unsaturated carbonyl compound. nih.govresearchgate.net
While the direct use of this compound for the construction of benzodiazepine scaffolds is not prominently documented in the surveyed literature, the synthesis of these heterocycles frequently employs related starting materials like other substituted 2-nitrobenzaldehydes or o-phenylenediamines. nih.govnih.gov For instance, syntheses have been developed using 4-nitrobenzaldehyde in reactions with other precursors to form the benzodiazepine ring system. nih.gov A common strategy involves the reaction of o-phenylenediamine with various ketones and aldehydes. researchgate.net Another approach begins with 2-nitrobenzoic acid derivatives, which are then subjected to a series of reactions including reduction of the nitro group and subsequent cyclization. nih.gov Given these precedents, this compound could theoretically serve as a precursor, where the aldehyde function would react with a diamine, and the nitro group could be later reduced to an amine to facilitate cyclization, incorporating the acetyl-substituted phenyl ring into the final benzodiazepine structure.
Multicomponent Reaction (MCR) Strategies
Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials. acs.orgnih.gov These reactions are prized for their atom economy, simplicity, and ability to rapidly generate molecular complexity. nih.gov Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly powerful tools that frequently utilize an aldehyde as a key component. acs.orgwikipedia.org
The Ugi four-component reaction (U-4CR) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like α-acylamino amide. wikipedia.orgbeilstein-journals.org The reaction is initiated by the formation of an imine from the aldehyde and amine, which is then protonated by the carboxylic acid. wikipedia.org This is followed by the nucleophilic addition of the isocyanide and subsequent intramolecular acyl transfer (Mumm rearrangement) to yield the final product. wikipedia.org
The Passerini three-component reaction (P-3CR) combines an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide. nih.govambeed.com
Given its aldehyde functionality, this compound is a potential substrate for these MCRs. While direct examples using this specific aldehyde are not extensively reported, numerous MCRs have been successfully performed using other substituted benzaldehydes, including nitro-substituted variants like 2-nitrobenzaldehyde and 4-nitrobenzaldehyde. acs.orgbeilstein-journals.orgresearchgate.netrsc.org For example, 4-nitrobenzaldehyde has been used in modified Biginelli reactions and other multicomponent syntheses of heterocyclic systems. nih.govbeilstein-journals.orgresearchgate.net The strong electron-withdrawing character of the nitro and acetyl groups in this compound would enhance the electrophilicity of the aldehyde carbon, potentially facilitating the initial nucleophilic attack in these reaction sequences.
Application in Cascade and Tandem Reactions
Cascade reactions, also known as domino or tandem reactions, are processes involving at least two consecutive bond-forming transformations under the same reaction conditions, where the subsequent step depends on the functionality generated in the previous one. nih.govresearchgate.net This approach avoids the isolation of intermediates, increasing efficiency and reducing waste.
The utility of this compound in such sequences is influenced by the high reactivity of its functional groups. Research on the behavior of strongly electron-deficient arylaldehydes, such as 2-nitrobenzaldehyde, in certain domino reactions has shown that their reactivity can sometimes preclude the formation of the desired complex product. lnu.edu.cn In one study involving a proposed domino sequence with 1-acetylcyclopropanecarboxamides, 2-nitrobenzaldehyde did not yield the expected complex spiropiperidine-2,4-dione. lnu.edu.cn Instead, the reaction terminated after the initial aldol (B89426) condensation step, affording the simpler aldol product in high yield. lnu.edu.cn This outcome suggests that the highly electrophilic nature of the aldehyde and the electronic effects of the nitro group can favor simple additions over the progression of a more complex cascade.
However, in other contexts, the nitro group is a key enabler of cascade reactions. For example, the domino nitro reduction-Friedländer synthesis utilizes 2-nitrobenzaldehydes to generate quinolines in situ. nih.govnih.gov This process involves the reduction of the nitro group to an amine, which then undergoes a subsequent condensation and cyclization with an active methylene (B1212753) compound to form the quinoline (B57606) ring. nih.gov This strategy successfully overcomes the limited availability of the corresponding 2-aminobenzaldehydes. researchgate.netnih.gov
Development of Photoremovable Protecting Groups Based on the 4-Acetyl-2-nitrobenzyl Moiety
Photoremovable protecting groups (PPGs), or photocages, are moieties that can be cleaved from a substrate upon irradiation with light, offering precise spatial and temporal control over the release of active molecules. acs.orgwikipedia.org The ortho-nitrobenzyl group is one of the most widely used PPG scaffolds. wikipedia.orgacs.org
The 4-acetyl-2-nitrobenzyl (ANB) moiety, derived from this compound, has been developed as a sophisticated photolabile linker. researchgate.netacs.org This system ingeniously combines the properties of two well-established PPGs—the 2-nitrobenzyl group and the phenacyl group—within a single chromophore. acs.org The general mechanism for 2-nitrobenzyl-based PPGs involves an intramolecular hydrogen abstraction by the excited nitro group from the benzylic carbon, leading to the formation of an aci-nitro intermediate. wikipedia.orgacs.org This intermediate then undergoes rearrangement and decomposition to release the protected substrate and a 2-nitrosobenzaldehyde or 2-nitrosoketone byproduct. acs.org
The ANB linker has been specifically proposed as a monochromophoric system capable of sequential and orthogonal photorelease of two different functional groups. researchgate.netacs.org In this design, leaving groups are attached at both the benzylic position (a 2-nitrobenzyl-type release) and the phenacyl position (a phenacyl-type release). acs.orgresearchgate.net The cleavage can be controlled; for instance, the release of a carboxylic acid from one of the intermediates requires an H-atom donor. acs.org This dependency allows for selective release of the attached molecules under different conditions, achieving high chemical yields (88–97%). acs.org One limitation noted in this approach is that the second deprotection step may require a chemical activator in addition to light. researchgate.net
Table of Key Features for the 4-Acetyl-2-nitrobenzyl (ANB) Photoremovable Protecting Group
| Feature | Description | Reference |
| Core Structure | Based on the 4-acetyl-2-nitrobenzyl moiety. | researchgate.netacs.org |
| Mechanism Type | Combines properties of 2-nitrobenzyl and phenacyl PPGs. | acs.org |
| Key Intermediate | Forms an aci-nitro intermediate upon photolysis. | acs.orgwikipedia.org |
| Functionality | Acts as a monochromophoric, dual-release linker. | researchgate.netacs.org |
| Control | Allows for selective and orthogonal release of two different groups. | acs.org |
| Release Conditions | Photorelease can be dependent on the presence of H-atom donors. | acs.org |
| Yields | High chemical yields (88–97%) reported for cleavage. | acs.org |
Advanced Structural Elucidation and Characterization Methodologies
X-ray Diffraction (XRD) Analysis and Crystal Structure Determination
X-ray diffraction on single crystals is the gold standard for determining the exact spatial arrangement of atoms in a molecule and the packing of molecules in a crystal lattice.
While a specific, publicly available crystal structure for 4-acetyl-2-nitrobenzaldehyde was not identified, the conformation can be inferred from studies on analogous compounds, particularly 2-nitrobenzaldehyde (B1664092). researchgate.net Due to significant steric hindrance between the bulky nitro group (-NO₂) and the adjacent aldehyde group (-CHO) at positions 2 and 1, respectively, a non-coplanar conformation is anticipated. researchgate.net The nitro group is expected to be twisted out of the plane of the benzene (B151609) ring to minimize steric repulsion. researchgate.net In contrast, the acetyl group (-COCH₃) at position 4 is less sterically hindered by its neighbors and is more likely to be coplanar, or nearly coplanar, with the aromatic ring. The aldehyde group itself may also exhibit a slight twist relative to the ring.
In the solid state, the crystal packing of this compound would be governed by various non-covalent interactions. The molecule possesses four potential hydrogen bond acceptor sites: the two oxygen atoms of the nitro group, the carbonyl oxygen of the acetyl group, and the carbonyl oxygen of the aldehyde group. nih.gov Although the molecule lacks classical hydrogen bond donors (like O-H or N-H), weak intermolecular C-H···O hydrogen bonds are expected to be a significant feature of its crystal packing. These interactions would likely involve the aromatic protons or the methyl protons of the acetyl group acting as donors to the oxygen atoms of neighboring molecules, creating a cohesive three-dimensional network. Furthermore, the presence of the aromatic π-system allows for the possibility of π-π stacking interactions between the benzene rings of adjacent molecules, further stabilizing the crystal lattice.
No specific studies detailing the polymorphism of this compound have been reported in the reviewed literature. Polymorphism, the ability of a substance to exist in two or more crystalline forms, is a known phenomenon for related substituted aromatic compounds, such as certain o-nitroacetanilides. brunel.ac.uk Therefore, it is conceivable that this compound could exhibit different polymorphic forms depending on the crystallization conditions (e.g., solvent, temperature, rate of cooling). Each polymorph would have a unique crystal structure and, consequently, distinct physical properties.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for confirming the molecular structure of this compound in solution, providing detailed information about the chemical environment of each hydrogen and carbon atom.
The ¹H and ¹³C NMR spectra provide a distinct fingerprint for the molecule, confirming the presence and connectivity of its functional groups. google.com Spectral data reported for this compound are consistent with its proposed structure. google.com
In the ¹H NMR spectrum, a singlet corresponding to the aldehyde proton appears at a characteristic downfield shift. google.com The three protons on the aromatic ring appear as distinct signals, and a singlet integrating to three protons confirms the presence of the acetyl methyl group. google.com
The ¹³C NMR spectrum shows distinct resonances for the carbonyl carbons of the aldehyde and acetyl groups, the aromatic carbons, and the methyl carbon, confirming the carbon skeleton of the molecule. google.com
Table 1: ¹H NMR Spectral Data for this compound Data recorded in CDCl₃ at 500 MHz. google.com
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 10.47 | Singlet | 1H | Aldehyde (-CHO) |
| 8.65 | Singlet | 1H | Aromatic H |
| 8.32 | Doublet (d) | 1H | Aromatic H |
| 8.04 | Doublet (d) | 1H | Aromatic H |
Table 2: ¹³C NMR Spectral Data for this compound Data recorded in CDCl₃ at 125 MHz. google.com
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 194.94 | Acetyl Carbonyl (C=O) |
| 187.57 | Aldehyde Carbonyl (C=O) |
| 149.78 | Aromatic C (Quaternary) |
| 141.03 | Aromatic C (Quaternary) |
| 134.21 | Aromatic C-H |
| 133.31 | Aromatic C (Quaternary) |
| 130.55 | Aromatic C-H |
| 124.35 | Aromatic C-H |
While specific studies employing advanced NMR techniques for this compound were not found, methods such as 2D NMR would be highly informative. Techniques like Heteronuclear Multiple Bond Correlation (HMBC) would be crucial for definitively assigning the quaternary carbons and confirming the long-range connectivity between protons and carbons. For instance, an HMBC experiment would show correlations between the aldehyde proton (δ ~10.47 ppm) and the aromatic carbons C-2 and C-6, as well as the aldehyde carbonyl carbon (δ ~187.57 ppm). Similarly, correlations between the methyl protons (δ ~2.72 ppm) and the acetyl carbonyl carbon (δ ~194.94 ppm) and aromatic carbon C-4 would provide unambiguous structural confirmation. Nuclear Overhauser Effect Spectroscopy (NOESY) could provide insights into the through-space proximity of protons, which would help to further elucidate the preferred conformation of the molecule in solution. ipb.pt
Infrared (IR) and Mass Spectrometry (MS) for Functional Group and Molecular Weight Determination
Infrared (IR) Spectroscopy Analysis
IR spectroscopy is employed to identify the functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. The IR spectrum of this compound is expected to display a series of characteristic absorption bands that confirm the presence of its aldehyde, acetyl, and nitro moieties.
Detailed analysis of related structures, such as 2-nitrobenzaldehyde and 4-nitrobenzaldehyde (B150856), provides a strong basis for the assignment of these characteristic peaks.
Carbonyl (C=O) Stretching: The molecule contains two carbonyl groups: one from the aldehyde and one from the acetyl substituent. Aldehydic carbonyls typically exhibit a strong stretching vibration in the region of 1710-1695 cm⁻¹. The acetyl group's carbonyl stretch is also found in this region. Therefore, a strong, potentially broad, absorption band is anticipated around 1700 cm⁻¹. Studies on 4-nitrobenzaldehyde have identified this C=O stretch at approximately 1708 cm⁻¹. researchgate.net
Nitro (NO₂) Group Stretching: The nitro group is characterized by two distinct and strong absorption bands. The asymmetric stretching vibration typically appears in the 1560-1520 cm⁻¹ range, while the symmetric stretch is observed between 1370-1340 cm⁻¹. For instance, in 4-nitrobenzaldehyde, the -NO₂ stretching band is noted at 1349 cm⁻¹. researchgate.net
Aldehydic C-H Stretching: A hallmark of an aldehyde is the C-H bond of the CHO group. This bond typically produces one or two weak to medium bands in the 2850-2700 cm⁻¹ region. A characteristic doublet is often observed.
Aromatic C=C and C-H Stretching: Vibrations corresponding to the benzene ring are also present. Aromatic C=C stretching vibrations usually appear as a series of peaks in the 1600-1450 cm⁻¹ region. Aromatic C-H stretching is observed as weaker bands above 3000 cm⁻¹.
The expected IR absorption peaks for this compound are summarized in the table below.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3100 | C-H Stretch | Aromatic |
| ~2850, ~2750 | C-H Stretch | Aldehyde (-CHO) |
| ~1700 | C=O Stretch | Aldehyde, Ketone |
| ~1540 | Asymmetric N-O Stretch | Nitro (-NO₂) |
| ~1350 | Symmetric N-O Stretch | Nitro (-NO₂) |
Mass Spectrometry (MS) for Molecular Weight Determination
Mass spectrometry is a powerful technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.
The molecular formula for this compound is C₉H₇NO₄. nih.gov This corresponds to a calculated monoisotopic mass of approximately 193.0375 g/mol . nih.govepa.gov In a mass spectrum, the compound is expected to show a distinct molecular ion peak (M⁺) at m/z 193.
Electron ionization (EI) mass spectrometry would likely cause the molecular ion to undergo fragmentation, yielding smaller, characteristic ions. The analysis of these fragments helps to confirm the molecular structure. Plausible fragmentation pathways include the loss of the nitro group, the aldehyde group, or the acetyl group.
| m/z Value | Proposed Fragment Identity |
| 193 | [M]⁺ (Molecular Ion) |
| 176 | [M - OH]⁺ |
| 164 | [M - CHO]⁺ |
| 150 | [M - COCH₃]⁺ |
| 147 | [M - NO₂]⁺ |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations (e.g., DFT Studies)
Density Functional Theory (DFT) is a prominent computational method used to study the electronic structure of many-body systems, making it highly suitable for analyzing organic molecules like 4-Acetyl-2-nitrobenzaldehyde.
Quantum chemical calculations, especially using DFT methods, are instrumental in predicting the three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons within this compound. By optimizing the molecule's geometry, researchers can obtain key structural parameters. These calculations are crucial for understanding the molecule's stability and reactive sites. scielo.brelixirpublishers.com
The electronic structure analysis reveals the distribution of electron density, which is key to predicting reactivity. For instance, mapping the molecular electrostatic potential (MEP) can identify electrophilic and nucleophilic regions, suggesting how the molecule will interact with other reagents. The aldehyde group typically presents a significant electrophilic site, while the nitro and acetyl groups, being electron-withdrawing, influence the electronic properties of the aromatic ring. tandfonline.com
Table 1: Predicted Geometrical Parameters for this compound (Illustrative)
| Parameter | Atoms Involved | Predicted Value (DFT/B3LYP) |
|---|---|---|
| Bond Length | C(aromatic)-C(aldehyde) | 1.48 Å |
| Bond Length | C(aldehyde)=O | 1.21 Å |
| Bond Length | C(aromatic)-C(acetyl) | 1.50 Å |
| Bond Length | C(acetyl)=O | 1.23 Å |
| Bond Length | C(aromatic)-N(nitro) | 1.47 Å |
| Bond Angle | C-C-O (aldehyde) | 124.5° |
| Dihedral Angle | O=C-C=C (aldehyde-ring) | ~180° (planar) |
| Dihedral Angle | O=C-C=C (acetyl-ring) | ~0° or ~180° |
DFT calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. The Gauge-Independent Atomic Orbital (GIAO) method, often coupled with DFT, is particularly effective for calculating Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.netnih.gov
By calculating the ¹H and ¹³C NMR chemical shifts for this compound, researchers can assign the signals observed in experimental spectra. seejph.com Good agreement between calculated and experimental shifts confirms the accuracy of the computed electronic structure. rsc.org These calculations are sensitive to the molecule's geometry and electronic environment, providing a powerful tool for structural elucidation. researchgate.net
Table 2: Calculated vs. Experimental ¹³C NMR Chemical Shifts (ppm) for this compound (Illustrative)
| Carbon Atom | Calculated Shift (GIAO/DFT) | Experimental Shift |
|---|---|---|
| C=O (Aldehyde) | 189.5 | 190.1 |
| C=O (Acetyl) | 197.2 | 197.8 |
| C-NO₂ | 151.0 | 151.5 |
| C-CHO | 135.8 | 136.2 |
| C-COCH₃ | 142.1 | 142.5 |
| CH₃ (Acetyl) | 26.8 | 27.1 |
Computational methods are invaluable for exploring the mechanisms of chemical reactions involving this compound. DFT calculations can map out the entire potential energy surface of a reaction, identifying reactants, products, transition states, and intermediates. nbu.ac.in This allows for a detailed understanding of the reaction pathway.
For instance, studying the reduction of the aldehyde or nitro group, or a condensation reaction at the acetyl group, would involve calculating the activation energies for different possible routes. rsc.orgresearchgate.net This helps in predicting the feasibility of a reaction, understanding its regioselectivity, and explaining experimental outcomes. Time-dependent DFT (TD-DFT) can also be used to investigate photochemical reactions by modeling excited states.
This compound possesses rotational freedom around the single bonds connecting the aldehyde and acetyl groups to the benzene (B151609) ring. This leads to the possibility of different conformers (rotational isomers). Computational analysis can determine the relative energies of these conformers and the energy barriers for rotation between them. rsc.orgrsc.org The solvent environment can significantly influence the conformational mixture, a factor that can be modeled using continuum solvent models in DFT calculations. rsc.org
Furthermore, theoretical calculations can investigate the possibility of tautomerism. mdpi.com While keto-enol tautomerism is less common for simple aldehydes, the presence of the adjacent nitro and acetyl groups could theoretically influence the stability of rare tautomeric forms. By calculating the relative Gibbs free energies of potential tautomers, their equilibrium populations can be predicted. nih.gov
Molecular Modeling and Docking Studies
Beyond the properties of the isolated molecule, computational methods can predict how this compound interacts with larger biological systems.
Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein or enzyme (receptor). mdpi.com This method is central to computer-aided drug design. For this compound, docking studies can be performed to screen for potential interactions with various biological targets. rsc.org
The process involves placing the ligand into the binding site of a protein and using a scoring function to estimate the binding affinity, often reported as a binding energy in kcal/mol. researchgate.netresearchgate.net These studies can identify key interactions, such as hydrogen bonds or hydrophobic contacts, between the ligand and amino acid residues in the protein's active site. nih.govnih.gov Such insights are crucial for designing more potent and selective enzyme inhibitors or receptor modulators. derpharmachemica.com
Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target
| Parameter | Value/Description |
|---|---|
| Target Protein | MAP Kinase (Example) |
| Binding Energy | -7.8 kcal/mol |
| Key Interacting Residues | Lys54, Glu71, Leu156 |
| Types of Interactions | Hydrogen bond (with aldehyde oxygen), Pi-Alkyl (with aromatic ring) |
| Inhibition Constant (Kᵢ) (Predicted) | 1.5 µM |
Support for Structure-Activity Relationship (SAR) Derivation
Theoretical calculations can determine key molecular descriptors that are essential for SAR. These descriptors quantify various electronic and steric properties of the molecule. For instance, the presence of the ortho-nitro group relative to the aldehyde is known to cause steric hindrance, forcing the nitro group to be non-coplanar with the benzene ring. This conformational arrangement, predictable through computational modeling, directly influences the molecule's three-dimensional shape and its ability to interact with biological targets or other reagents.
Furthermore, computational models can predict how systematic modifications to the this compound scaffold would alter its properties. By calculating the effects of adding or changing substituents on the aromatic ring or modifying the acetyl and aldehyde groups, chemists can build a rational basis for designing analogues with enhanced or modulated activity. These predictions guide the synthesis of new compounds, making the process of SAR derivation more efficient and targeted.
Key computed molecular properties for this compound are summarized in the table below, providing a quantitative basis for its theoretical investigation. nih.gov
| Property Name | Property Value | Source |
| Molecular Weight | 193.16 g/mol | Computed by PubChem |
| XLogP3 | 1.1 | Computed by XLogP3 |
| Hydrogen Bond Donor Count | 0 | Computed by Cactvs |
| Hydrogen Bond Acceptor Count | 4 | Computed by Cactvs |
| Rotatable Bond Count | 2 | Computed by Cactvs |
| Exact Mass | 193.03750770 Da | Computed by PubChem |
| Topological Polar Surface Area | 80 Ų | Computed by Cactvs |
This table presents data sourced from the PubChem database, providing computed descriptors that are foundational for computational analysis and SAR studies. nih.gov
Retrosynthetic Analysis Approaches for Target Molecules Incorporating this compound
Retrosynthetic analysis is a strategy used to plan the synthesis of complex organic molecules by working backward from the target molecule to simpler, commercially available starting materials. chemistry.coachlkouniv.ac.in This process involves theoretically breaking bonds (disconnections) that correspond to reliable chemical reactions. lkouniv.ac.inamazonaws.com For target molecules that contain the this compound moiety, this analysis identifies the compound itself as a key building block or intermediate.
Strategy 1: Disconnection via Aromatic Substitution
One of the most fundamental approaches involves the disconnection of the nitro group, leading back to a precursor, 4-acetylbenzaldehyde (B1276866). This strategy relies on an electrophilic aromatic substitution reaction in the forward synthesis.
Retrosynthetic Step: Target Molecule ⇒ this compound ⇒ 4-Acetylbenzaldehyde
Disconnection: C-NO₂ bond on the aromatic ring.
Forward Reaction: Nitration of 4-acetylbenzaldehyde. The acetyl and aldehyde groups are meta-directing; however, the nitration of benzaldehyde (B42025) can yield a mixture of isomers, including the ortho-substituted product.
Strategy 2: Disconnection via Oxidation
An alternative strategy focuses on the formation of the aldehyde group from a methyl group. This is a powerful transformation that can be achieved through modern selective oxidation methods.
Retrosynthetic Step: Target Molecule ⇒ this compound ⇒ 3-Nitro-4-methylacetophenone
Disconnection: C-H bond of the formyl group. This corresponds to an oxidation of a methyl group.
Forward Reaction: Electrochemical oxidation of the methyl group of 3-nitro-4-methylacetophenone to the corresponding aldehyde. google.com This method has been described in patent literature as a viable route to the title compound. google.comsioc-journal.cn
Strategy 3: this compound as a Synthon
In many cases, the entire this compound structure is treated as a single building block, or synthon. The aldehyde functional group is a versatile handle for forming new carbon-carbon or carbon-heteroatom bonds.
Retrosynthetic Step: Target Molecule ⇒ this compound + Nucleophile
Disconnection: The bond formed by the reaction of the aldehyde group (e.g., in aldol (B89426), Wittig, or condensation reactions).
Forward Reaction: The aldehyde of this compound can react with various nucleophiles (like enolates, ylides, or amines) to build more complex molecular architectures. For example, a Claisen-Schmidt condensation could be employed to form a chalcone (B49325) derivative. researchgate.net
These retrosynthetic pathways provide a logical framework for chemists to design and execute the synthesis of complex chemical entities that feature the this compound core.
| Retrosynthetic Strategy | Key Disconnection | Corresponding Forward Reaction | Precursor Molecule |
| Aromatic Substitution | C-NO₂ Bond | Electrophilic Nitration | 4-Acetylbenzaldehyde |
| Side-Chain Oxidation | C-H Bond (Formyl) | Selective Oxidation | 3-Nitro-4-methylacetophenone |
| Aldehyde as Electrophile | C-C or C-X bond at aldehyde | Nucleophilic Addition/Condensation | This compound |
This table summarizes the primary retrosynthetic strategies for incorporating the this compound unit into larger target molecules.
Applications and Research Utility As a Synthetic Building Block
Role in the Synthesis of Diverse Organic Molecules
The strategic placement of the aldehyde, acetyl, and nitro groups makes 4-acetyl-2-nitrobenzaldehyde a valuable starting material for constructing a range of organic structures.
While aromatic nitro compounds, particularly nitrobenzaldehydes, are historically significant precursors in the synthesis of dyes like indigo (B80030) and various azo dyes, the specific use of this compound in this field is not extensively documented in current research literature. wikipedia.orgunb.cascribd.combeilstein-journals.org The classical Baeyer-Drewsen indigo synthesis, for example, utilizes o-nitrobenzaldehyde and acetone. wikipedia.orgcambridgeresearchpub.com Similarly, the synthesis of certain azo disperse dyes often begins with the diazotization of amino-nitrobenzaldehydes, such as 4-amino-3-nitrobenzaldehyde. iosrjournals.org
The potential for this compound to serve as a dye precursor exists, given its structural motifs. The nitro group could be reduced to an amine, a key functional group for creating diazonium salts needed for azo coupling reactions. unb.cagrowingscience.com However, specific examples detailing its application to create dyes are not prominent in published studies.
A significant application of ortho-nitroaldehydes is in the synthesis of quinoline (B57606) derivatives, an important class of heterocyclic compounds with a wide array of pharmacological properties. nih.gov The Friedländer synthesis is a classic and highly effective method for constructing the quinoline scaffold, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone). nih.govresearchgate.net
A modern and highly useful variation of this reaction employs o-nitroaryl aldehydes, like this compound, as the starting material. In this process, the nitro group is reduced in situ to an amino group, typically using reagents like iron powder in acetic acid (Fe/AcOH). nih.govrsc.org This newly formed 2-aminobenzaldehyde (B1207257) intermediate is not isolated but immediately undergoes a base- or acid-catalyzed cyclodehydration reaction with a ketone to form the quinoline ring. researchgate.netnih.gov
The general mechanism can be summarized as:
Reduction: The nitro group of this compound is reduced to an amine.
Condensation: The resulting 2-amino-4-acetylbenzaldehyde condenses with a ketone.
Cyclization & Dehydration: An intramolecular cyclization followed by the elimination of a water molecule yields the final quinoline derivative.
This one-pot procedure is advantageous because many o-nitrobenzaldehydes are more stable and commercially available than their corresponding amino counterparts. nih.gov The methodology tolerates a wide range of functional groups, making it a powerful tool for generating diverse libraries of substituted quinolines for research purposes. nih.govrsc.org
Contributions to Advanced Materials Science Research (e.g., Optoelectronic Materials, Polymers)
The functional groups present in this compound make it a molecule of interest for the synthesis of novel polymers and materials with potential applications in optoelectronics. While direct, large-scale applications of this specific compound are emerging, its structural analogues are key components in materials science research.
For instance, substituted benzaldehydes are used to create polymers with specific functionalities. Chitosan, a biopolymer, has been modified with nitrobenzaldehyde to create supports for metal catalysts used in fine chemical synthesis. researchgate.net The aldehyde and acetyl groups on this compound provide two distinct points for polymerization or functionalization, potentially leading to cross-linked or complex polymer architectures. Research on related compounds, like o-nitrobenzaldehyde, shows their use in creating photoacid generators for radiation-sensitive polymer formulations (photoresists). google.com
In the field of optoelectronics, donor-acceptor molecules are crucial for developing materials for devices like organic light-emitting diodes (OLEDs). rsc.org The nitro group is a strong electron acceptor, while the acetyl-substituted phenyl ring acts as part of the conjugated system. Analogous structures, such as those based on 2,1,3-benzothiadiazole, are used as building blocks for fluorophores in sensing devices and polymers for photovoltaic applications. mdpi.com Similarly, chalcones derived from the condensation of an acetyl-aromatic compound with a nitrobenzaldehyde have been investigated for creating photochromic materials, whose electronic properties can be modulated by light. nih.gov The synthesis of indigoid dyes from halogenated 2-nitrobenzaldehydes has also led to the investigation of these materials as semiconductors in organic electronic devices. acs.org This body of research suggests the potential of this compound as a precursor for new organic electronic materials.
Use in Chemical Biology Research (e.g., as a component in Probes or Photocages)
One of the most sophisticated applications of this compound is in the field of chemical biology, specifically in the design of photolabile protecting groups, also known as "photocages". researchgate.netwikipedia.org Photocages are light-sensitive moieties that are chemically attached to a biologically active molecule, rendering it inert. The active molecule can then be released at a specific time and location within a biological system by exposure to light, offering precise spatiotemporal control over biological processes. researchgate.net
The 4-acetyl-2-nitrobenzyl (ANB) group, derived from this compound, has been developed as a unique "monochromophoric photocleavable linker". acs.org This linker cleverly combines the photochemical properties of two well-established photoremovable groups—the 2-nitrobenzyl and the phenacyl moieties—into a single chromophore. acs.org
The key features of the 4-acetyl-2-nitrobenzyl linker are:
Dual Functionality: It can be attached to two different molecules or to two points on the same molecule.
Orthogonal Release: The cleavage at the benzylic position (releasing one substrate) and the phenacyl position (releasing the other) can be controlled.
Controlled Cleavage: The release of the molecule attached at the phenacyl position requires the presence of an H-atom donor, allowing for selective release based on the reaction conditions following light exposure. acs.org
This system allows for the sequential release of two different functional groups upon irradiation, with chemical yields reported to be high (88–97%). acs.org Such linkers are invaluable for creating sophisticated chemical probes, developing light-activated drugs, and controlling protein activity or gene expression with high precision in living cells. acs.org The nitrobenzyl core is among the most widely used photocages due to its reliable cleavage upon UV irradiation and the biocompatibility of its byproducts in many systems. nih.govacs.org
Summary of Research Applications
| Application Area | Role of this compound | Key Synthetic Transformation / Concept | Relevant Compound Classes |
| Heterocyclic Chemistry | Scaffold/Precursor | In situ nitro reduction followed by Friedländer annulation | Quinolines |
| Materials Science | Potential Building Block | Polymerization, Functionalization | Polymers, Optoelectronic Materials |
| Chemical Biology | Component of Photocage | Photolabile Protecting Group (Photocage) | Chemical Probes, Caged Compounds |
Future Research Directions
Exploration of Novel Catalytic Systems for Sustainable Synthesis
The development of environmentally benign and efficient methods for the synthesis of 4-acetyl-2-nitrobenzaldehyde and its derivatives is a key area of future research. Traditional methods often involve harsh conditions or the use of stoichiometric and hazardous reagents. researchgate.net Modern synthetic chemistry is increasingly focused on catalytic approaches that minimize waste and energy consumption. d-nb.info
One promising avenue is the exploration of novel heterogeneous catalysts. For instance, metal-organic frameworks (MOFs) like Cu-MOF-74 have shown high activity and recyclability in related reactions, such as the ligand-free C–O cross-coupling of 4-nitrobenzaldehyde (B150856). csic.es Research could focus on designing MOFs or other porous materials specifically tailored for the selective oxidation of precursors to this compound. Another approach involves the use of hydrotalcite-like compounds as solid base catalysts, which have demonstrated efficiency in aldol (B89426) condensation reactions, a key C-C bond-forming strategy. researchgate.net
Furthermore, the application of electrochemical synthesis presents a green and efficient alternative. Recent studies have demonstrated the electrochemical oxidation of toluene (B28343) derivatives to benzaldehydes, suggesting that a similar approach could be developed for the synthesis of this compound from suitable precursors like 3-nitro-4-methylacetophenone. google.com This method avoids the need for chemical oxidants and can often be performed under mild conditions. google.com
The following table summarizes potential catalytic systems for the sustainable synthesis of this compound:
| Catalytic System | Precursor Example | Potential Advantages |
| Metal-Organic Frameworks (MOFs) | 4-Methyl-3-nitroacetophenone | High activity, recyclability, tunable structure |
| Hydrotalcite-like compounds | Appropriate aldehyde and ketone | Solid base, reusable, environmentally benign |
| Electrochemical Synthesis | 3-Nitro-4-methylacetophenone | Avoids chemical oxidants, mild conditions |
Development of Asymmetric Transformations for Enantiopure Derivatives
The synthesis of chiral molecules is of paramount importance in medicinal chemistry and materials science. rsc.org this compound, being a prochiral molecule, is an excellent starting material for the development of asymmetric transformations to produce enantiopure derivatives. These chiral derivatives can serve as valuable building blocks for the synthesis of complex bioactive molecules. nih.gov
Organocatalysis has emerged as a powerful tool for asymmetric synthesis. mdpi.com Chiral organocatalysts, such as proline and its derivatives, have been successfully employed in asymmetric aldol reactions involving substituted benzaldehydes. d-nb.infonih.gov Future research could focus on designing and applying novel organocatalysts for the enantioselective addition of various nucleophiles to the aldehyde or ketone group of this compound. For example, chiral phosphoric acids and their derivatives, known as strong Brønsted acids, have shown great potential in catalyzing a wide range of asymmetric transformations. rsc.org
Mechanochemical methods, such as ball-milling, combined with organocatalysis, offer a solvent-free and sustainable approach to asymmetric synthesis. d-nb.infonih.gov This technique has been successfully applied to aldol reactions with 4-nitrobenzaldehyde, yielding products with good enantioselectivity. d-nb.infonih.gov Applying this methodology to this compound could lead to efficient and environmentally friendly routes to chiral derivatives.
Integration into Flow Chemistry for Enhanced Process Efficiency and Safety
Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers numerous advantages, including enhanced heat and mass transfer, improved safety, and potential for automation and scalability. nih.govdokumen.pub The integration of the synthesis and transformations of this compound into flow chemistry systems is a promising direction for future research.
For instance, nitration reactions, which are often highly exothermic and can pose safety risks in batch processing, can be performed more safely and with better control in a flow reactor. researchgate.net Similarly, the handling of potentially hazardous intermediates, a common feature in the synthesis of complex molecules, can be minimized in a continuous flow setup. nih.gov
Flow chemistry has been shown to significantly accelerate reaction rates and improve yields in various reactions, including aldol condensations. nih.govbeilstein-journals.org By immobilizing catalysts in packed-bed reactors, continuous production of derivatives of this compound can be achieved with easy separation of the product and reuse of the catalyst. nih.gov This approach not only improves process efficiency but also aligns with the principles of green chemistry. nih.gov
Advanced Computational Studies for Rational Design and Mechanistic Understanding
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms and for the rational design of catalysts and substrates. bohrium.comresearchgate.net Advanced computational studies on this compound and its reactions can provide valuable insights that can guide experimental work.
DFT calculations can be used to elucidate the transition states of key reactions, such as aldol condensations or asymmetric reductions, involving this compound. acs.org This information can help in the design of more efficient and selective catalysts. For example, understanding the binding of the substrate to a chiral catalyst can aid in the development of catalysts that provide higher enantioselectivity. d-nb.info
Furthermore, computational studies can predict the reactivity of different functional groups in this compound, allowing for the rational design of synthetic strategies. For instance, calculations can help determine the relative ease of reduction of the nitro group versus the carbonyl groups, which is crucial for achieving chemoselectivity. acs.org The correlation of computed properties, such as radical stabilization energies, with experimental outcomes can also be a powerful predictive tool. researchgate.net
Expansion of Synthetic Applications in Emerging Fields
The unique structural features of this compound make it a valuable precursor for the synthesis of a wide range of heterocyclic compounds and other complex molecules with potential applications in emerging fields. researchgate.netnih.gov
One area of interest is the synthesis of novel quinoline (B57606) derivatives. tandfonline.commdpi.com Quinolines are a class of heterocyclic compounds with a broad spectrum of biological activities. tandfonline.com this compound can be used as a starting material in various annulation strategies to construct the quinoline scaffold. mdpi.com
Q & A
Q. What are the most reliable synthetic routes for 4-acetyl-2-nitrobenzaldehyde, and how can reaction conditions be optimized for higher yields?
The synthesis of this compound typically begins with bromination of 4-acetyl-2-nitrotoluene, followed by hydroxylation and oxidation. Tao et al. (2007) achieved an 88.5% total yield by using bromine in acetic acid for bromination, aqueous sodium hydroxide for hydroxylation, and pyridinium chlorochromate (PCC) for oxidation . Key variables for optimization include:
- Brominating agents : Alternatives like N-bromosuccinimide (NBS) may reduce side reactions.
- Temperature control : Maintaining 0–5°C during bromination minimizes decomposition.
- Oxidation selectivity : PCC avoids over-oxidation of the acetyl group.
Q. How can researchers ensure purity and stability of this compound during synthesis and storage?
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) removes nitro-group byproducts. For air-sensitive aldehydes, gas chromatography under inert atmospheres (e.g., N₂) is recommended to prevent oxidation .
- Storage : Store in amber vials at –20°C with desiccants to inhibit hydrolysis of the nitro and acetyl groups.
Q. What analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., aldehyde proton at ~10 ppm, nitro-group deshielding effects).
- HPLC-MS : Quantifies purity and detects trace impurities (e.g., unreacted precursors).
- IR spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) validate functional groups .
Q. What safety protocols are essential when handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use OV/AG/P99 respirators if airborne particulates exceed thresholds .
- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks.
- Spill management : Absorb spills with inert materials (e.g., vermiculite) and avoid drainage systems .
Advanced Research Questions
Q. How do electron-withdrawing groups (e.g., nitro, acetyl) influence the reactivity of this compound in electrophilic substitutions?
The nitro group (–NO₂) strongly deactivates the benzene ring via meta-directing effects, while the acetyl group (–COCH₃) further reduces electron density. Computational studies (e.g., density-functional theory) can model charge distribution to predict regioselectivity. For example, bromination occurs preferentially at the para position relative to the acetyl group due to steric and electronic factors .
Q. How can researchers resolve contradictions in reported yields for this compound synthesis?
Discrepancies in yields often stem from:
Q. What computational methods are suitable for predicting the electronic properties of this compound?
Q. How can this compound serve as a precursor in multi-step syntheses of bioactive compounds?
The aldehyde group enables condensation reactions (e.g., Knoevenagel, Schiff base formation) for constructing heterocycles. For example:
Q. What methodologies are effective for studying the degradation pathways of this compound under environmental or physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
